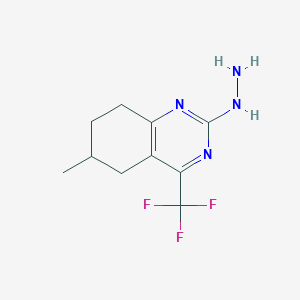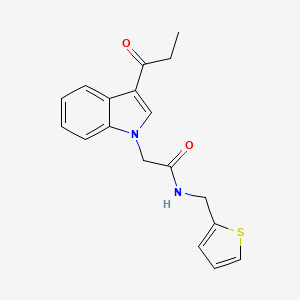
2-Hydrazino-5,6,7,8-tetrahydro-6-methyl-4-(triflioromethyl)quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-HYDRAZINYL-6-METHYL-4-(TRIFLUOROMETHYL)-5,6,7,8-TETRAHYDROQUINAZOLINE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a hydrazinyl group, a methyl group, and a trifluoromethyl group attached to a tetrahydroquinazoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDRAZINYL-6-METHYL-4-(TRIFLUOROMETHYL)-5,6,7,8-TETRAHYDROQUINAZOLINE typically involves the reaction of 2-chloro-4-(trifluoromethyl)-6-methylpyridine with hydrazine hydrate in ethanol. The reaction mixture is refluxed until the starting material is completely consumed, as indicated by thin-layer chromatography (TLC). The solvent is then removed under vacuum, and the resulting product is extracted with ether and recrystallized from ethanol to obtain the pure compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-HYDRAZINYL-6-METHYL-4-(TRIFLUOROMETHYL)-5,6,7,8-TETRAHYDROQUINAZOLINE can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group may yield azo compounds, while reduction may produce hydrazones or amines.
Wissenschaftliche Forschungsanwendungen
2-HYDRAZINYL-6-METHYL-4-(TRIFLUOROMETHYL)-5,6,7,8-TETRAHYDROQUINAZOLINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s hydrazinyl group can interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-HYDRAZINYL-6-METHYL-4-(TRIFLUOROMETHYL)-5,6,7,8-TETRAHYDROQUINAZOLINE involves its interaction with molecular targets through its hydrazinyl and trifluoromethyl groups. These interactions can modulate various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine: Shares a similar structure but lacks the tetrahydroquinazoline ring.
2-Hydrazinyl-6-methyl-4-(trifluoromethyl)quinoline: Similar structure with a quinoline ring instead of a tetrahydroquinazoline ring.
Uniqueness
2-HYDRAZINYL-6-METHYL-4-(TRIFLUOROMETHYL)-5,6,7,8-TETRAHYDROQUINAZOLINE is unique due to the presence of both the hydrazinyl and trifluoromethyl groups on a tetrahydroquinazoline ring. This combination of functional groups and ring structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C10H13F3N4 |
|---|---|
Molekulargewicht |
246.23 g/mol |
IUPAC-Name |
[6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]hydrazine |
InChI |
InChI=1S/C10H13F3N4/c1-5-2-3-7-6(4-5)8(10(11,12)13)16-9(15-7)17-14/h5H,2-4,14H2,1H3,(H,15,16,17) |
InChI-Schlüssel |
OYAKIVPMEGGBCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2=C(C1)C(=NC(=N2)NN)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2-[(4-tert-butylphenoxy)methyl]-1H-benzimidazol-1-yl}-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide](/img/structure/B11576534.png)
![6-(4-chlorophenyl)-3-methyl-N,N-dipropyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11576545.png)
![6-Butyl-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B11576547.png)
![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3-methoxybenzamide](/img/structure/B11576549.png)
![(2E)-3-[2-(4-bromophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide](/img/structure/B11576550.png)
![N-(5-chloro-2-methylphenyl)-6-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11576557.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-[3-ethoxy-4-(3-methylbutoxy)phenyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11576573.png)
![4-(1-benzofuran-2-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11576576.png)
![ethyl 5-[3-(2-benzyl-1H-benzimidazol-1-yl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B11576578.png)

![(3E)-3-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11576589.png)
![7-{4-[(2-Bromo-4-methylphenyl)carbamothioyl]piperazin-1-yl}-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B11576593.png)
![1-(3-Butoxyphenyl)-7-fluoro-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11576596.png)
![(2E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-methylprop-2-enamide](/img/structure/B11576597.png)
